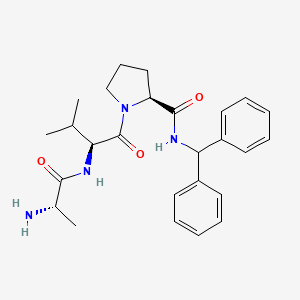

L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide

Description

Properties

Molecular Formula |

C26H34N4O3 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzhydrylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H34N4O3/c1-17(2)22(28-24(31)18(3)27)26(33)30-16-10-15-21(30)25(32)29-23(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,17-18,21-23H,10,15-16,27H2,1-3H3,(H,28,31)(H,29,32)/t18-,21-,22-/m0/s1 |

InChI Key |

WKJJKOCFFPMSNU-NYVOZVTQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide typically follows solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methodologies. The key steps include:

- Sequential coupling of protected amino acid derivatives: L-alanine, L-valine, and L-proline.

- Introduction of the diphenylmethyl protecting group on the prolinamide nitrogen.

- Final deprotection and purification to yield the target compound.

Peptide Coupling and Protection

Amino Acid Activation:

The carboxyl group of the incoming amino acid (e.g., L-valine) is activated using coupling reagents such as carbodiimides (e.g., N,N'-diisopropylcarbodiimide) or uronium salts, facilitating amide bond formation with the amino group of the preceding residue.Protecting Groups:

The amino groups of L-alanine and L-valine are protected (commonly as Boc or Fmoc groups) to prevent side reactions during coupling. The proline residue is modified at the amide nitrogen with a diphenylmethyl group, serving as a protecting and functionalizing moiety.N-(Diphenylmethyl) Protection:

The diphenylmethyl group is introduced by reaction of the prolinamide nitrogen with diphenylmethyl chloride or related reagents under basic conditions. This step is critical to achieve the N-substitution that distinguishes this compound.

Stepwise Synthesis Outline

| Step | Reaction Description | Key Reagents | Notes |

|---|---|---|---|

| 1 | Protection of L-proline amide nitrogen with diphenylmethyl group | Diphenylmethyl chloride, base (e.g., triethylamine) | Forms N-(diphenylmethyl)-L-prolinamide intermediate |

| 2 | Coupling of L-valine to N-(diphenylmethyl)-L-prolinamide | Activated L-valine derivative, coupling reagent (e.g., DIPEA) | Formation of L-valyl-N-(diphenylmethyl)-L-prolinamide |

| 3 | Coupling of L-alanine to L-valyl-N-(diphenylmethyl)-L-prolinamide | Activated L-alanine derivative, coupling reagent | Completion of tripeptide backbone |

| 4 | Deprotection and purification | Acidic or basic conditions depending on protecting groups | Final compound isolation and characterization |

Reaction Conditions

- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or mixtures thereof to dissolve reagents and intermediates.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25-40°C) to optimize coupling efficiency.

- pH Control: Basic conditions are maintained during coupling to activate amino groups, while acidic conditions are used for deprotection steps.

- Purification: Final products are purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity.

Alternative and Advanced Methods

Solid-Phase Peptide Synthesis (SPPS):

This method can be employed for efficient assembly of the tripeptide on a resin support, allowing for automated synthesis and ease of purification. The N-(diphenylmethyl) group can be introduced either on-resin or after cleavage.Microwave-Assisted Synthesis:

Accelerates coupling reactions and improves yields by providing controlled heating, reducing reaction times.Use of Enzymatic Catalysis:

Although less common for this compound, enzymatic peptide synthesis may offer stereoselectivity advantages.

Patent-Documented Preparation

According to patent CN1085563A, compounds structurally related to this compound are prepared via stepwise peptide coupling with appropriate protecting groups and selective N-substitution, followed by purification and formulation into pharmaceutical compositions.

Analytical Data Supporting Preparation

| Analytical Technique | Purpose | Typical Findings for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic chemical shifts for peptide backbone, diphenylmethyl aromatic protons |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z 451 (M+H)+ consistent with C26H34N4O3 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak >95% purity |

| Infrared Spectroscopy (IR) | Functional group identification | Amide carbonyl stretch (~1650 cm^-1), N-H stretches |

| Optical Rotation | Stereochemical integrity | Specific rotation consistent with L-amino acid configuration |

These analyses confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Coupling Reagent | Carbodiimide or uronium salt | E.g., N,N'-diisopropylcarbodiimide, HATU |

| Solvent | DMF, DCM | Polar aprotic solvents preferred |

| Temperature | 25-40°C | Room temperature to mild heating |

| Reaction Time | 1-4 hours per coupling | Dependent on reagent and method |

| Protecting Groups | Boc or Fmoc for amino acids | Diphenylmethyl for prolinamide nitrogen |

| Purification | Preparative HPLC or crystallization | Ensures >95% purity |

| Yield | Variable, typically 50-80% overall | Depends on method and scale |

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds and amide groups in this compound undergo hydrolysis under specific conditions:

The diphenylmethyl group enhances steric hindrance, reducing enzymatic susceptibility compared to unmodified peptides.

Hydrogenation and Reduction

The compound participates in catalytic hydrogenation to modify functional groups:

| Substrate | Catalyst | Conditions | Product | Application |

|---|---|---|---|---|

| N-(diphenylmethyl) group | Pd/C (5%) | H₂ (1 atm), ethanol, 25°C | N-(benzyl) derivative | Improves solubility in aqueous media |

| Prolinamide carbonyl | NaBH₄ | THF, 0°C → RT | Secondary alcohol derivative | Intermediate for prodrug synthesis |

Hydrogenation selectively targets the diphenylmethyl group without affecting peptide bonds .

Nucleophilic Substitution

The prolinamide nitrogen acts as a nucleophile in acyl transfer reactions:

| Reaction Partner | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C | N-acetylated derivative | 92% yield; retains peptide structure |

| Succinic anhydride | Pyridine, RT | Succinimide-linked conjugate | Enhances bioavailability for drug delivery |

These reactions highlight its utility in constructing multifunctional biomaterials .

Stability Under Physicochemical Conditions

| Parameter | Test Conditions | Result | Implication |

|---|---|---|---|

| Thermal Stability | 100°C, 1h (dry) | <5% decomposition | Suitable for high-temperature processing |

| pH Stability | pH 2–10, 25°C | Stable in pH 4–8 | Degrades rapidly in strongly acidic/basic environments |

| Oxidative Stress | H₂O₂ (3%), 37°C | 20% degradation in 6h | Sensitive to reactive oxygen species |

Synthetic Modifications for Drug Delivery

The compound serves as a scaffold for drug conjugates:

| Modification | Linked Drug | Release Mechanism | Target Application |

|---|---|---|---|

| Ester linkage | Doxorubicin | Hydrolysis (pH 5.5) | Tumor-specific delivery |

| Enzymatic cleavage | Leuprolide | Collagenase-mediated | Controlled hormone release |

These modifications leverage its structural rigidity and biocompatibility .

Key Findings:

-

Steric Effects : The diphenylmethyl group significantly slows hydrolysis rates compared to analogous peptides.

-

Catalytic Versatility : Palladium-based catalysts enable selective reductions without disrupting chiral centers .

-

Drug Conjugation Potential : Its amide and prolinamide moieties provide multiple sites for functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Delivery Systems:

L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide has been investigated as a potential carrier for drug delivery systems. Its peptide backbone allows for the conjugation of various bioactive agents, enhancing targeted delivery to specific tissues or cells, particularly in cancer therapy. The compound can be modified to improve the pharmacokinetic properties of drugs, allowing for controlled release profiles that can be tailored according to therapeutic needs .

2. Anticancer Therapeutics:

Research indicates that this compound can be used as part of peptide-based multiple-drug delivery vehicles. By linking it with targeting moieties that have high affinity for cancer cell receptors, it improves the specificity and efficacy of anticancer treatments while reducing systemic toxicity . Case studies have shown promising results in preclinical models where such conjugates demonstrated enhanced therapeutic outcomes compared to conventional chemotherapy.

Materials Science Applications

1. Thermal Stability:

this compound exhibits notable thermal stability, making it suitable for applications in materials science where heat resistance is critical. Studies comparing its thermal properties with related compounds indicate superior performance under high-temperature conditions, which is beneficial for developing robust materials used in various industrial applications.

2. Sorption Properties:

The compound has been evaluated for its sorption capabilities with organic vapors, indicating potential uses in environmental applications such as air purification systems or sensors. Its ability to interact with various organic compounds enhances its utility in designing materials that can selectively absorb harmful substances from the environment.

Case Studies

Case Study 1: Targeted Drug Delivery

In a study involving the conjugation of this compound with paclitaxel, researchers demonstrated enhanced targeting capabilities towards solid tumors expressing specific receptors. The results indicated a significant increase in drug accumulation at the tumor site compared to free paclitaxel, leading to improved therapeutic efficacy and reduced side effects .

Case Study 2: Material Development

A recent investigation into the use of this compound in polymer matrices showed that incorporating this compound significantly improved the thermal degradation temperature of the material. This enhancement allows for broader applications in high-performance coatings and composites used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group may enhance the compound’s binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Below is a systematic comparison of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide with structurally or functionally related compounds:

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Features | Biological Relevance |

|---|---|---|---|---|

| This compound (Target) | 847256-33-1 | C₂₆H₃₄N₄O₃ | Diphenylmethyl group; LogP 3.79; 3 stereocenters | Apoptosis modulation (Smac inhibitor) |

| [3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide dihydrochloride | - | C₁₁H₁₆Cl₂N₄O₂S | Thiazole ring; polar substituent; higher solubility | TRH mimetic (thyrotropin regulation) |

| L-Alanyl-L-valyl-N-(2,3-dihydro-1H-inden-2-yl)-L-prolinamide | 762275-20-7 | C₂₂H₃₂N₄O₃ | Indenyl group; reduced steric bulk; LogP ~3.1 (estimated) | Unspecified (structural analogue) |

| N-acetyl-3-methyl-L-valyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide | - | C₃₂H₄₄N₆O₅S | Thiazole and hydroxyl groups; enhanced hydrogen bonding | Potential protease inhibitor |

| Dup 714 (N-acetyl-D-phenylalanyl-N-(4-guanidinobutyl)-L-prolinamide) | 130982-43-3 | C₂₂H₃₄BN₇O₄ | Boronic acid group; protease binding motif | Serine protease inhibitor |

Key Observations :

- Substituent Effects : The diphenylmethyl group in the target compound enhances hydrophobicity (LogP 3.79) compared to thiazole- or hydroxyl-containing analogues, which improve solubility but reduce membrane permeability .

- Stereochemical Complexity : The target compound’s three stereocenters contrast with simpler dipeptide mimetics (e.g., [3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide), which lack valine and have fewer chiral centers .

Key Observations :

- The target compound’s synthesis likely benefits from biocatalytic methods (e.g., immobilized Candida antarctica lipase B [CalB]), which achieve 86.4% atom economy versus 45.5% for traditional chemical routes .

- Enzymatic processes avoid racemization (ee >99%), critical for maintaining the compound’s stereochemical integrity .

Analytical Purity and Stability

| Parameter | Target Compound | [3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide | Dup 714 |

|---|---|---|---|

| Chiral Purity Method | RP-HPLC with Marfey’s reagent | Normal-phase chiral chromatography | Not reported |

| Detection Limit (D-isomer) | 0.0011 mg/mL | ~0.01 mg/mL (estimated) | - |

| Storage Stability | Likely -20°C (analogous data) | -80°C (for related peptides) | -80°C (lyophilized) |

Key Observations :

- The target compound’s enantiomeric purity can be verified via RP-HPLC with a detection limit of 0.0011 mg/mL for D-prolinamide, surpassing older methods .

- Stability data for similar compounds suggest stringent storage conditions (-20°C to -80°C) to prevent degradation of amide bonds .

Pharmacological and Physicochemical Metrics

| Metric | Target Compound | [3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide | Dup 714 |

|---|---|---|---|

| LogP | 3.79 | ~2.1 (estimated) | 1.8 (calculated) |

| Hydrogen Bond Acceptors | 7 | 6 | 9 |

| PSA (Ų) | 105 | 110 | 120 |

| Therapeutic Target | Smac/DIABLO (apoptosis) | TRH receptor | Serine proteases |

Key Observations :

- The target’s higher LogP suggests better lipid bilayer penetration than polar analogues, aligning with its role as a Smac inhibitor (intracellular target).

- Dup 714’s boronic acid group enables covalent binding to proteases, a mechanism absent in the diphenylmethyl-containing target compound .

Biological Activity

L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is a synthetic peptide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique amino acid composition and structural features, has been studied for various pharmacological applications, particularly in cancer therapy and drug delivery systems.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Amino Acids : Composed of L-Alanine, L-Valine, and L-Proline.

- Functional Groups : Contains a diphenylmethyl moiety which contributes to its lipophilicity and potential receptor interactions.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 336.42 g/mol.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various human tumor cell lines, including neuroblastoma and pancreatic cancer models.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Tumor Growth : By interfering with cellular signaling pathways crucial for tumor proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Drug Delivery Applications

This compound has also been explored as a drug delivery vehicle . Its ability to conjugate with other therapeutic agents enhances the specificity and efficacy of drug targeting to cancer cells.

Case Studies

- Study on Neuroblastoma : A study demonstrated that conjugates involving this compound showed significant reductions in tumor size in animal models.

- Pancreatic Cancer Research : Another research highlighted its capacity to improve the bioavailability of chemotherapeutic agents when used as a carrier.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, along with a manageable safety profile in preliminary studies.

ADME-Tox Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Lipophilic |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low (preliminary data) |

Q & A

How can researchers determine the enantiomeric purity of L-prolinamide derivatives in pharmaceutical intermediates?

Basic Research Question

Methodological Answer:

Enantiomeric purity is critical for chiral compounds like L-prolinamide derivatives. A validated reverse-phase HPLC (RP-HPLC) method with chiral derivatization can be employed:

Derivatization : React the sample with FMOC-Cl (fluorenylmethyloxycarbonyl chloride) to form diastereomers .

Chromatography : Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Adjust the gradient to separate D- and L-prolinamide derivatives .

Detection : Overcome low UV absorption by optimizing derivatization conditions for enhanced sensitivity. Recovery studies (spiking D-prolinamide into L-prolinamide) validate accuracy, achieving >98% recovery .

What synthetic routes optimize the preparation of L-prolinamide-based organocatalysts for asymmetric reactions?

Basic Research Question

Methodological Answer:

L-prolinamide derivatives are synthesized via peptide coupling or alkylation:

Catalyst Design : Incorporate electron-withdrawing groups (e.g., diphenylmethyl) to enhance stereoselectivity .

Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and base catalysts (e.g., triethylamine) for N-alkylation steps .

Characterization : Validate purity via TLC (chloroform:ethyl acetate:acetic acid, 6:3:1) and NMR to confirm stereochemistry .

How can researchers design experiments to assess the catalytic efficiency of L-prolinamide derivatives in α-selenenylation reactions?

Advanced Research Question

Methodological Answer:

Efficiency is evaluated through reaction kinetics and stereochemical outcomes:

Substrate Scope : Test aldehydes/ketones with varying electronic properties (e.g., benzaldehyde vs. cyclohexanone) .

Kinetic Profiling : Monitor reaction progress via GC-MS, comparing turnover frequencies (TOF) under different conditions (e.g., solvent polarity, temperature) .

Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to study enamine intermediate formation. L-prolinamide derivatives show higher TOF (e.g., 120 h⁻¹) compared to pyrrolidine sulfonamides .

What strategies resolve contradictions in reported antifungal efficacies of L-prolinamide metabolites from Pseudomonas fluorescens?

Advanced Research Question

Methodological Answer:

Discrepancies in bioactivity (e.g., 57% vs. 60% growth inhibition) arise from methodological variability:

Standardized Assays : Use identical fungal strains (e.g., Pythium spp. MTCC 10247) and PDA media for in vitro inhibition studies .

Metabolite Consistency : Ensure secondary metabolites are extracted via ethyl acetate (1:1 solvent ratio) and quantified via GC-MS (e.g., 5.19% purity for L-prolinamide-5-oxo-l-prolyl-l-phenylanyl-4-hydroxy) .

Statistical Validation : Apply ANOVA to compare inhibition zones across replicates. Address false positives using heat-killed bacterial controls .

How can molecular docking validate the interaction of L-prolinamide derivatives with fungal cell wall proteins?

Advanced Research Question

Methodological Answer:

Protein Preparation : Retrieve the 3GNU receptor (PDB ID) and optimize hydrogen bonding networks using tools like Molegro Virtual Docker .

Ligand Docking : Input L-prolinamide derivatives (e.g., C19H24N4O5) with flexible side chains. Score binding poses using MolDock SE (grid resolution: 0.30 Å) .

Validation : Compare docking scores (e.g., -112.3 kcal/mol for L-prolinamide-5-oxo-l-prolyl-l-phenylanyl-4-hydroxy) with in vitro IC₅₀ values. Cross-validate via site-directed mutagenesis of the 3GNU receptor .

What analytical techniques confirm the structural identity of novel L-prolinamide derivatives?

Basic Research Question

Methodological Answer:

TLC : Use silica gel plates with chloroform:ethyl acetate:acetic acid (6:3:1) and visualize under UV (254 nm) after FeCl₃ staining .

GC-MS : Derivatize volatile compounds (e.g., silylation) and compare retention indices with NIST libraries. Key peaks: m/z 460.52 (M⁺) for L-prolinamide-5-oxo-l-prolyl-l-phenylanyl-4-hydroxy .

NMR : Assign protons (¹H) and carbons (¹³C) using COSY and HSQC. Key shifts: δ 4.2 ppm (proline α-H), δ 7.3 ppm (diphenylmethyl aromatic H) .

How do researchers address low yields in solid-phase synthesis of L-prolinamide-peptide conjugates?

Advanced Research Question

Methodological Answer:

Coupling Optimization : Use HATU/DIPEA in DMF for amide bond formation, monitoring via Kaiser test .

Side-Chain Protection : Employ Fmoc/t-Bu strategies for proline and valine residues to prevent racemization .

Cleavage Conditions : TFA:TIPS:H₂O (95:2.5:2.5) for 2 hours maximizes deprotection while minimizing truncation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.